3,3-Dimethyl-1-(methylamino)butan-2-one

Vue d'ensemble

Description

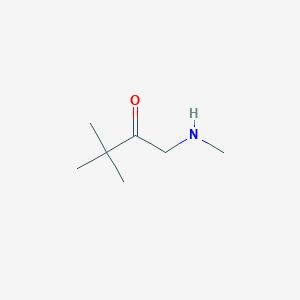

3,3-Dimethyl-1-(methylamino)butan-2-one is an organic compound with the molecular formula C7H15NO . It has a molecular weight of 131.22 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-1-(methylamino)butan-2-one is 1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

3,3-Dimethyl-1-(methylamino)butan-2-one is a powder at room temperature . It has a molecular weight of 131.22 and is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Plant Growth Regulators

“3,3-Dimethyl-1-(methylamino)butan-2-one” has been used in the synthesis of novel triazole compounds, which have shown significant plant growth regulatory activity . One of these compounds, CGR3, has shown promising results in promoting root length not only for mungbean, but also for wheat .

Hormonal Influence

The compound CGR3, derived from “3,3-Dimethyl-1-(methylamino)butan-2-one”, has been found to influence the levels of endogenous hormones in mungbean roots . The most notable effect was the increase of Indole-3-acetic acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .

Root Growth Stimulant

CGR3, synthesized from “3,3-Dimethyl-1-(methylamino)butan-2-one”, could be applied as a new agrochemical, functioning as a root growth stimulant . It promotes primary root length and plays an important role in controlling the primary root development .

Agrochemical Applications

The derivatives of “3,3-Dimethyl-1-(methylamino)butan-2-one”, such as CGR3, could be applied as new agrochemicals . These compounds can be used to enhance the growth and development of various plants .

Enzyme and Receptor Binding

The unique structure of the triazole ring in the derivatives of “3,3-Dimethyl-1-(methylamino)butan-2-one” makes these compounds easily bind with a variety of enzymes and receptors in biological systems . This property allows these compounds to show broad biological activities both in agrichemistry and pharmacological chemistry .

Synthesis of Bioactive Natural Molecules

“3,3-Dimethyl-1-(methylamino)butan-2-one” can be used as a basic structure to obtain different substituted analogues . These analogues may enhance their activity by comparison to initial materials . The structure-activity relationships established for different series of compounds can serve as a starting point for the synthesis of new compounds possessing optimal biological activity .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one is the trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These are gut microbiota-derived metabolites involved in various physiological processes.

Mode of Action

3,3-Dimethyl-1-(methylamino)butan-2-one acts as an inhibitor of TMA and TMAO . It negatively regulates the p65 NF-κB and TGF-β1/Smad3 signaling pathways .

Biochemical Pathways

The compound affects the choline metabolism pathway in the gut microbiota . By inhibiting the conversion of choline into TMA, it increases the bioavailability of choline for the host .

Pharmacokinetics

It is known to be orally active , suggesting it has good bioavailability

Result of Action

The inhibition of TMA and TMAO production by 3,3-Dimethyl-1-(methylamino)butan-2-one leads to a decrease in inflammation and liver injury . It can alleviate colitis and secondary liver damage in ulcerative colitis mice .

Action Environment

Environmental factors such as diet and gut microbiota composition can influence the action of 3,3-Dimethyl-1-(methylamino)butan-2-one. A diet high in choline or carnitine, for example, can increase the production of TMA and TMAO, potentially affecting the efficacy of the compound .

Propriétés

IUPAC Name |

3,3-dimethyl-1-(methylamino)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)6(9)5-8-4/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRRSAKKUZXZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278964 | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70591-89-8 | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.